Physicochemical Properties vs. Mono-Halogenated Analogs
The target compound exhibits significantly higher boiling point and density compared to its mono-halogenated analogs 2-(4-bromophenyl)propan-2-amine and 2-(4-chlorophenyl)propan-2-amine, reflecting the increased molecular weight and polarizability conferred by the dual bromine plus chlorine substitution . These differences directly impact purification protocol design (distillation conditions) and formulation behavior [1].
| Evidence Dimension | Boiling point (at 760 mmHg) and density |
|---|---|
| Target Compound Data | B.p. 305.5±27.0 °C; Density 1.5±0.1 g/cm³; LogP 3.10 |
| Comparator Or Baseline | 2-(4-Bromophenyl)propan-2-amine: B.p. 267.7±15.0 °C, Density 1.3±0.1 g/cm³, LogP 3.34; 2-(4-Chlorophenyl)propan-2-amine: B.p. 237.3 °C, Density 1.093 g/cm³, LogP 3.23 |
| Quantified Difference | ΔB.p. ≈ +38 °C vs. 4-Br analog, +68 °C vs. 4-Cl analog; ΔDensity ≈ +0.2 g/cm³ vs. 4-Br analog, +0.4 g/cm³ vs. 4-Cl analog |
| Conditions | Computed/predicted values from Chemsrc and PubChem entries |
Why This Matters
The higher boiling point enables distillation-based purification at temperatures where mono-halogenated analogs would co-distill with common laboratory solvents, offering a practical advantage during bulk procurement and process chemistry scale-up.
- [1] PubChem. 2-(4-Bromophenyl)propan-2-amine (CID 11030256) and 2-(4-Chlorophenyl)propan-2-amine physicochemical data. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-01). View Source
